4-Chloro-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
4-Chloro-6-(trifluoromethyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position of the pyridine ring. It is a colorless to pale yellow solid and is known for its unique chemical properties due to the presence of both electron-withdrawing and electron-donating groups on the pyridine ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with trifluoromethylating and chlorinating agents under basic conditions. One common method involves the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with a trifluoromethyl group using potassium fluoride (KF) as a base . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethyl)pyridin-3-amine can be compared with other fluorinated pyridines, such as:
3,4-Difluoropyridine: Lacks the amine group and has different reactivity and applications.
2,5-Difluoropyridine: Has a different substitution pattern, affecting its chemical properties and uses.
4-Chloro-3-fluoropyridine: Similar but lacks the trifluoromethyl group, resulting in different biological activity and stability.
The uniqueness of this compound lies in its combination of electron-withdrawing and electron-donating groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQUYRYIFNHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677791 | |
Record name | 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-86-2 | |
Record name | 4-Chloro-6-(trifluoromethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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